Cas no 34956-29-1 (2-(3-Formylphenyl)acetic acid)

2-(3-Formylphenyl)acetic acid 化学的及び物理的性質
名前と識別子
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- 2-(3-Formylphenyl)acetic acid
- 3-formylBenzeneacetic acid
- (3-ForMyl-phenyl)-acetic acid
- AK148333
- (3-formylphenyl)acetic acid
- 3-formylphenylacetic acid
- IQAJOXWTCPIEQQ-UHFFFAOYSA-N
- FCH1217927
- AX8285688
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- MDL: MFCD20638515
- インチ: 1S/C9H8O3/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4,6H,5H2,(H,11,12)
- InChIKey: IQAJOXWTCPIEQQ-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C([H])([H])C1C([H])=C([H])C([H])=C(C([H])=O)C=1[H])=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 177
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 54.4
2-(3-Formylphenyl)acetic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Inert atmosphere,Store in freezer, under -20°C
2-(3-Formylphenyl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB441928-5g |
2-(3-Formylphenyl)acetic acid; . |
34956-29-1 | 5g |
€764.50 | 2025-02-18 | ||
Enamine | EN300-151643-2.5g |
2-(3-formylphenyl)acetic acid |
34956-29-1 | 95% | 2.5g |
$329.0 | 2023-07-10 | |
eNovation Chemicals LLC | Y1002909-5g |
2-(3-Formylphenyl)acetic acid |
34956-29-1 | 95% | 5g |
$540 | 2024-07-24 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F192907-5g |
2-(3-Formylphenyl)acetic acid |
34956-29-1 | 97% | 5g |
¥6864.90 | 2023-09-02 | |
Chemenu | CM183634-1g |
2-(3-formylphenyl)acetic acid |
34956-29-1 | 95+% | 1g |
$477 | 2021-06-16 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD00919-5g |
2-(3-formylphenyl)acetic Acid |
34956-29-1 | 95% | 5g |
$1250 | 2023-09-07 | |
Enamine | EN300-151643-0.25g |
2-(3-formylphenyl)acetic acid |
34956-29-1 | 95% | 0.25g |
$83.0 | 2023-07-10 | |
Chemenu | CM183634-1g |
2-(3-formylphenyl)acetic acid |
34956-29-1 | 95+% | 1g |
$477 | 2022-06-11 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F848832-250mg |
2-(3-Formylphenyl)acetic acid |
34956-29-1 | 97% | 250mg |
1,557.90 | 2021-05-17 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F192907-250mg |
2-(3-Formylphenyl)acetic acid |
34956-29-1 | 97% | 250mg |
¥536.90 | 2023-09-02 |
2-(3-Formylphenyl)acetic acid 関連文献
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Shujie Zhao,Ya Wang,Xujie Zhang,Lijun Qiao,Shuo Wang,Yu Jin,Shuo Wu,Yuhuan Li,Peng Zhan,Xinyong Liu RSC Med. Chem. 2023 14 2380
2-(3-Formylphenyl)acetic acidに関する追加情報
Introduction to 2-(3-Formylphenyl)acetic acid (CAS No. 34956-29-1)
2-(3-Formylphenyl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 34956-29-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a formyl group and an acetic acid moiety, has garnered attention due to its versatile applications in synthetic chemistry and potential therapeutic uses. The structural uniqueness of 2-(3-Formylphenyl)acetic acid lies in its ability to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
The compound's molecular structure consists of a phenyl ring substituted with a formyl group at the 3-position and an acetic acid side chain. This configuration allows for multiple functionalization possibilities, which is particularly useful in drug discovery and development. The formyl group (-CHO) is highly reactive, enabling condensation reactions with amines to form amides, or participation in aldol reactions with other carbonyl compounds. Additionally, the acetic acid moiety (-COOH) provides a carboxylic acid functionality, which can be further modified through esterification, amidation, or decarboxylation processes.
In recent years, 2-(3-Formylphenyl)acetic acid has been explored for its role in the synthesis of biologically active compounds. Its derivatives have shown promise in various pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer agents. The reactivity of the formyl group makes it an ideal candidate for constructing complex scaffolds found in many drugs. For instance, researchers have utilized this compound to develop novel inhibitors targeting specific enzymatic pathways involved in disease mechanisms.
One of the most compelling aspects of 2-(3-Formylphenyl)acetic acid is its utility in medicinal chemistry. The phenyl ring itself is a common motif in many pharmacologically active molecules, known for its ability to interact with biological targets through hydrophobic and π-stacking interactions. By incorporating this scaffold into drug candidates, chemists can leverage its known properties while introducing modifications to optimize potency and selectivity. Furthermore, the acetic acid side chain can be tailored to enhance solubility or metabolic stability, critical factors in drug design.
Recent studies have highlighted the importance of 2-(3-Formylphenyl)acetic acid in the development of small-molecule probes for biochemical assays. Its reactivity allows for the facile synthesis of labeled compounds used in enzyme inhibition studies and protein interaction mapping. Such tools are invaluable for understanding cellular processes and identifying potential therapeutic targets. Moreover, advances in computational chemistry have enabled the prediction of how modifications to 2-(3-Formylphenyl)acetic acid might affect its biological activity, accelerating the drug discovery pipeline.
The synthetic versatility of 2-(3-Formylphenyl)acetic acid also extends to material science applications. Researchers have investigated its use as a precursor for functional polymers and coatings due to its ability to undergo cross-linking reactions. These materials exhibit unique properties such as enhanced durability or biodegradability, making them suitable for industrial and medical applications. The compound's dual functionality—both the reactive formyl group and the acidic carboxylic group—provides a rich chemical platform for designing multifunctional materials.
In conclusion, 2-(3-Formylphenyl)acetic acid (CAS No. 34956-29-1) represents a fascinating molecule with broad utility across multiple scientific disciplines. Its structural features enable diverse chemical transformations, making it indispensable in pharmaceutical synthesis and material development. As research continues to uncover new applications for this compound, its importance is likely to grow further. The ongoing exploration of its derivatives promises exciting advancements in both medicine and technology.
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